molecular formula C14H12F9N3O6 B058272 5-(2-Trifluoroacetylaminohexafluoroprop-2-yl)-2'-deoxyuridine CAS No. 111712-56-2

5-(2-Trifluoroacetylaminohexafluoroprop-2-yl)-2'-deoxyuridine

Cat. No. B058272
M. Wt: 489.25 g/mol
InChI Key: RCGPDURDMUIWBE-WCTZXXKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Trifluoroacetylaminohexafluoroprop-2-yl)-2'-deoxyuridine, also known as FIAU, is a synthetic nucleoside analog that has been extensively studied for its potential use in cancer therapy and gene therapy. It is a modified version of the natural nucleoside deoxyuridine, where the hydrogen atom at position 5 is replaced by a trifluoroacetyl group and the hydroxyl group at position 2' is replaced by a hexafluoropropyl group.

Mechanism Of Action

5-(2-Trifluoroacetylaminohexafluoroprop-2-yl)-2'-deoxyuridine is phosphorylated by the cellular enzyme thymidine kinase 1 (TK1) to form 5-(2-Trifluoroacetylaminohexafluoroprop-2-yl)-2'-deoxyuridine-MP, which is then incorporated into DNA during DNA synthesis. Once incorporated, 5-(2-Trifluoroacetylaminohexafluoroprop-2-yl)-2'-deoxyuridine-MP acts as a chain terminator, preventing further DNA synthesis and leading to DNA damage and cell death.

Biochemical And Physiological Effects

5-(2-Trifluoroacetylaminohexafluoroprop-2-yl)-2'-deoxyuridine has been shown to exhibit selective toxicity towards cancer cells, with minimal toxicity towards normal cells. It has also been shown to induce apoptosis in cancer cells, leading to cell death. 5-(2-Trifluoroacetylaminohexafluoroprop-2-yl)-2'-deoxyuridine has been used as a reporter gene for non-invasive imaging of gene expression in vivo.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-(2-Trifluoroacetylaminohexafluoroprop-2-yl)-2'-deoxyuridine in lab experiments is its selectivity towards cancer cells, which allows for targeted therapy. However, one of the limitations is its potential toxicity towards normal cells, which requires careful dosing and monitoring.

Future Directions

For research on 5-(2-Trifluoroacetylaminohexafluoroprop-2-yl)-2'-deoxyuridine include exploring its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy, and investigating its use as a reporter gene for non-invasive imaging of gene expression in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 5-(2-Trifluoroacetylaminohexafluoroprop-2-yl)-2'-deoxyuridine and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 5-(2-Trifluoroacetylaminohexafluoroprop-2-yl)-2'-deoxyuridine involves several steps, including the protection of the hydroxyl group at position 3' of thymidine, the introduction of the trifluoroacetyl group at position 5, and the substitution of the hydroxyl group at position 2' with a hexafluoropropyl group. The final product is obtained through deprotection and purification steps.

Scientific Research Applications

5-(2-Trifluoroacetylaminohexafluoroprop-2-yl)-2'-deoxyuridine has been extensively studied for its potential use in cancer therapy and gene therapy. It has been shown to exhibit selective toxicity towards cancer cells and to be capable of inducing apoptosis in cancer cells. 5-(2-Trifluoroacetylaminohexafluoroprop-2-yl)-2'-deoxyuridine has also been used as a reporter gene for non-invasive imaging of gene expression in vivo.

properties

CAS RN

111712-56-2

Product Name

5-(2-Trifluoroacetylaminohexafluoroprop-2-yl)-2'-deoxyuridine

Molecular Formula

C14H12F9N3O6

Molecular Weight

489.25 g/mol

IUPAC Name

N-[2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C14H12F9N3O6/c15-12(16,17)9(30)25-11(13(18,19)20,14(21,22)23)4-1-24-10(31)26(2-4)8-7(29)6(28)5(3-27)32-8/h1-2,5-8,27-29H,3H2,(H,25,30)/t5-,6-,7-,8-/m1/s1

InChI Key

RCGPDURDMUIWBE-WCTZXXKLSA-N

Isomeric SMILES

C1=C(C=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(C(F)(F)F)(C(F)(F)F)NC(=O)C(F)(F)F

SMILES

C1=C(C=NC(=O)N1C2C(C(C(O2)CO)O)O)C(C(F)(F)F)(C(F)(F)F)NC(=O)C(F)(F)F

Canonical SMILES

C1=C(C=NC(=O)N1C2C(C(C(O2)CO)O)O)C(C(F)(F)F)(C(F)(F)F)NC(=O)C(F)(F)F

Other CAS RN

111712-56-2

synonyms

2'-deoxy-5-(2-trifluoroacetylaminohexafluoroprop-2-yl)uridine
5-(2-trifluoroacetylaminohexafluoroprop-2-yl)-2'-deoxyuridine
5-THFPDU

Origin of Product

United States

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